molecular formula C11H24N2O B13206588 (3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide

(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide

Cat. No.: B13206588
M. Wt: 200.32 g/mol
InChI Key: UOXORRWXTMGPNB-SECBINFHSA-N
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Description

(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide is a chiral amide compound with a specific stereochemistry at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide typically involves the reaction of a suitable amine with a corresponding acid chloride or anhydride. One common method is the reaction of (3R)-3-aminobutanamide with N,N-dimethylpentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide: The enantiomer of the compound with opposite stereochemistry.

    N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide: Without specific stereochemistry.

    N,N-Dimethyl-3-[(pentan-2-yl)amino]butanamide: With a different alkyl chain position.

Uniqueness

(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in stereoselective synthesis and chiral recognition studies.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

(3R)-N,N-dimethyl-3-(pentan-3-ylamino)butanamide

InChI

InChI=1S/C11H24N2O/c1-6-10(7-2)12-9(3)8-11(14)13(4)5/h9-10,12H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

UOXORRWXTMGPNB-SECBINFHSA-N

Isomeric SMILES

CCC(CC)N[C@H](C)CC(=O)N(C)C

Canonical SMILES

CCC(CC)NC(C)CC(=O)N(C)C

Origin of Product

United States

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